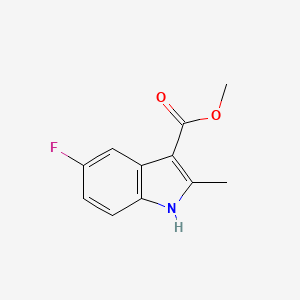

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a closely related compound, has been described through a one-pot synthesis method involving the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. This process has been characterized by NMR, LC/MS, and X-ray diffraction analyses, highlighting a method that could be adapted for the synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (Kovalenko et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly analyzed using single crystal X-ray diffraction, indicating strong intramolecular hydrogen bonding. These studies contribute to understanding the molecular structure of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, which likely exhibits similar intramolecular interactions (Kovalenko et al., 2019).

Chemical Reactions and Properties

Research has explored the consecutive alkylation reactions of related compounds, establishing the regioselectivity for designing synthetic pathways. This knowledge can be applied to the chemical reactions involving methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, indicating potential pathways for functionalization and derivatization (Kovalenko et al., 2020).

Physical Properties Analysis

The synthesis and characterization of related quinoline compounds have led to insights into their physical properties, such as solubility, melting points, and stability. These properties are crucial for the practical application and handling of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in a laboratory setting (Ukrainets et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, potential for further functionalization, and behavior under different chemical conditions, have been studied. These insights are derived from the synthesis and reactions of similar compounds, providing a foundation for understanding and predicting the behavior of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in diverse chemical reactions (Ukrainets et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthetic and Structural Studies

- A study highlighted the methylation process of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is closely related to the compound , detailing the regioselectivity of alkylation reactions for the design of combinatorial libraries. Molecular docking suggested these compounds could inhibit Hepatitis B Virus replication, with in vitro studies confirming their potential as HBV replication inhibitors (Kovalenko et al., 2020).

- Another research provided insights into a novel synthesis method for a similar compound, emphasizing the role of intermolecular hydrogen bonds in stabilizing the crystal structure of the product (Kovalenko et al., 2019).

Applications in Biological and Medicinal Chemistry

- Research into the antihypoxic activity of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides, which share a core structure with the subject compound, found several amides showing promising antihypoxic effects, indicating potential for further pharmacological testing as antioxidants (Ukrainets et al., 2014).

Chemical Synthesis and Methodology

- A study on the synthesis of protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles (Oxazolines) illustrates the versatility and synthetic interest in derivatives of the core compound , showcasing convergent routes for its preparation (Lerestif et al., 1999).

Potential Antibacterial Agents

- The ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, starting from related quinolone structures, was investigated for their antibacterial activity, highlighting the broader pharmaceutical applications of these compounds (Balaji et al., 2013).

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLUURCYTWTKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)